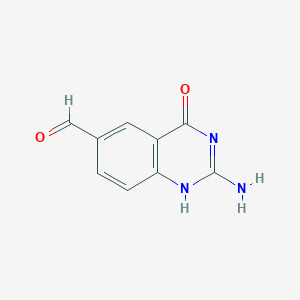
sodium 5-oxo-5,6-dihydro-2H-pyran-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-oxo-5,6-dihydro-2H-pyran-3-olate is a heterocyclic compound that belongs to the class of 2H-pyran-2-ones. These compounds are known for their diverse biological and pharmacological activities, making them of significant interest in various fields of scientific research . The structure of this compound includes a six-membered ring containing an oxygen atom and a ketone group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-oxo-5,6-dihydro-2H-pyran-3-olate can be achieved through several methods. One common approach involves the intramolecular cyclization of enals and ketones using N-heterocyclic carbene precatalysts . Another method includes the dicobaltoctacarbonyl-mediated tandem (5+1)/(4+2) cycloaddition . Additionally, ring-closing metathesis of dienes containing a carboxylate group by Grubbs II catalyst is also employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of La(OTf)3 and N-heterocyclic carbene as precatalysts has been reported to be effective in producing enantioselective spirocyclic oxindole-5,6-dihydro-2H-pyran-2-ones .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-oxo-5,6-dihydro-2H-pyran-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, which are employed in the enantioselective conjugate addition to α,β-unsaturated lactones catalyzed by copper-phosphite complexes . Other reagents include N-heterocyclic carbenes and La(OTf)3 for cyclization reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with Grignard reagents can yield polyhydroxyindolizidines, while cyclization reactions can produce spirocyclic oxindole-5,6-dihydro-2H-pyran-2-ones .
Scientific Research Applications
Sodium 5-oxo-5,6-dihydro-2H-pyran-3-olate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of sodium 5-oxo-5,6-dihydro-2H-pyran-3-olate involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit the zinc enzyme carbonic anhydrase, which plays a role in various physiological processes . The compound’s structure allows it to interact with enzymes and receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
Sodium 5-oxo-5,6-dihydro-2H-pyran-3-olate can be compared with other similar compounds, such as:
5,6-Dihydro-2H-pyran-2-one: This compound shares a similar structure but lacks the sodium ion, which can affect its solubility and reactivity.
Spirocyclic oxindole-5,6-dihydro-2H-pyran-2-ones: These compounds have additional spirocyclic structures, which can enhance their biological activity.
The uniqueness of this compound lies in its specific structure and the presence of the sodium ion, which can influence its chemical properties and biological activities.
Properties
IUPAC Name |
sodium;5-oxo-2H-pyran-3-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3.Na/c6-4-1-5(7)3-8-2-4;/h1,6H,2-3H2;/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLVUWKIICVJPP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)CO1)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid](/img/structure/B8132302.png)
![N-cyclohexylcyclohexanamine;(2S)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B8132310.png)


![4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B8132320.png)

![8-methyl-1,11-dihydropyrimido[4,5-a]carbazol-2-one](/img/structure/B8132331.png)







